An In-depth Technical Guide to 2-Hydroxybenzoylacetonitrile: Chemical Properties, Structure, and Synthetic Insights
An In-depth Technical Guide to 2-Hydroxybenzoylacetonitrile: Chemical Properties, Structure, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Hydroxybenzoylacetonitrile (also known as 3-(2-Hydroxyphenyl)-3-oxopropanenitrile), a versatile bifunctional organic compound. By synthesizing available data with established principles of organic chemistry, this document serves as a vital resource for professionals engaged in chemical research and pharmaceutical development.
Introduction: The Significance of a Multifunctional Scaffold
2-Hydroxybenzoylacetonitrile, with the CAS number 10523-47-4, is an aromatic β-ketonitrile.[1] Its structure is distinguished by the presence of a phenolic hydroxyl group, a ketone, and a nitrile moiety, all of which impart a unique chemical reactivity profile.[1] This combination of functional groups makes it a valuable intermediate in the synthesis of a variety of heterocyclic compounds and other complex organic molecules with potential applications in medicinal chemistry and materials science.[1] The presence of both acidic (phenolic hydroxyl) and nucleophilic (nitrile) centers, along with an electrophilic ketone, allows for a diverse range of chemical transformations.[1]
Molecular Structure and Physicochemical Properties
The molecular structure of 2-Hydroxybenzoylacetonitrile consists of a benzene ring substituted with a hydroxyl group at the ortho position relative to a benzoylacetonitrile side chain. This arrangement allows for the potential of intramolecular hydrogen bonding between the phenolic proton and the carbonyl oxygen, which can influence its physical and chemical properties.
Table 1: Physicochemical Properties of 2-Hydroxybenzoylacetonitrile
| Property | Value/Description | Source/Rationale |
| CAS Number | 10523-47-4 | [1] |
| Molecular Formula | C₉H₇NO₂ | Calculated |
| Molecular Weight | 161.16 g/mol | Calculated |
| Appearance | Expected to be a crystalline solid. | [1] |
| Solubility | Soluble in polar organic solvents. | [1] |
| pKa | The phenolic proton is expected to be acidic. | General chemical principles |
Keto-Enol Tautomerism
Like other β-dicarbonyl compounds, 2-Hydroxybenzoylacetonitrile can exist in equilibrium between its keto and enol tautomeric forms. The presence of the electron-withdrawing nitrile group and the potential for intramolecular hydrogen bonding in the enol form can influence the position of this equilibrium.
Caption: Keto-enol tautomerism in 2-Hydroxybenzoylacetonitrile.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data for 2-Hydroxybenzoylacetonitrile
| Technique | Functional Group | Expected Chemical Shift / Absorption Range |
| ¹H NMR | Aromatic Protons | δ 6.8 - 8.0 ppm |
| Methylene Protons (-CH₂-) | δ 4.0 - 4.5 ppm | |
| Phenolic Proton (-OH) | δ 9.0 - 12.0 ppm (broad) | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ 190 - 200 ppm |
| Nitrile Carbon (C≡N) | δ 115 - 125 ppm | |
| Aromatic Carbons | δ 110 - 160 ppm | |
| Methylene Carbon (-CH₂-) | δ 30 - 40 ppm | |
| IR Spectroscopy | Phenolic O-H Stretch | 3200 - 3600 cm⁻¹ (broad) |
| Nitrile C≡N Stretch | 2220 - 2260 cm⁻¹ (sharp, medium) | |
| Carbonyl C=O Stretch | 1640 - 1680 cm⁻¹ (strong) | |
| Aromatic C=C Bending | 1450 - 1600 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 161 |
| Common Fragments | Fragments corresponding to the loss of CO, CN, and cleavage of the side chain. |
Synthesis of 2-Hydroxybenzoylacetonitrile: A Plausible Approach
A common and effective method for the synthesis of β-ketonitriles is the Claisen condensation reaction between an ester and a nitrile.[2] For the synthesis of 2-Hydroxybenzoylacetonitrile, a plausible route involves the reaction of an activated derivative of salicylic acid, such as ethyl 2-hydroxybenzoate, with acetonitrile in the presence of a strong base.
Caption: Proposed synthetic workflow for 2-Hydroxybenzoylacetonitrile.
Experimental Protocol: A Representative Synthesis
The following protocol is a generalized procedure based on established methods for β-ketonitrile synthesis. Optimization of reaction conditions may be necessary to achieve high yields.
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Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a solution of sodium ethoxide in ethanol.
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Addition of Reactants: While stirring under a nitrogen atmosphere, add a solution of ethyl 2-hydroxybenzoate and acetonitrile in anhydrous ethanol dropwise to the base solution.
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Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold dilute hydrochloric acid.
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Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Chemical Reactivity and Synthetic Utility
The unique arrangement of functional groups in 2-Hydroxybenzoylacetonitrile provides a platform for a wide array of chemical transformations, making it a valuable building block in organic synthesis.
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Reactions at the Active Methylene Group: The methylene protons alpha to both the carbonyl and nitrile groups are acidic and can be deprotonated by a base to form a stable carbanion. This nucleophile can then participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol condensations.
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Reactions involving the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing access to a range of other functionalized molecules.
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Reactions of the Carbonyl Group: The ketone functionality can undergo nucleophilic addition reactions with various reagents, such as Grignard reagents and organolithium compounds.
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Reactions of the Phenolic Hydroxyl Group: The hydroxyl group can be alkylated or acylated to introduce further diversity into the molecular structure.
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Cyclization Reactions: The multifunctionality of 2-Hydroxybenzoylacetonitrile makes it an excellent precursor for the synthesis of various heterocyclic systems, such as coumarins, chromones, and pyridines, through intramolecular cyclization or condensation reactions with other bifunctional reagents.
Caption: Reactivity map of 2-Hydroxybenzoylacetonitrile.
Potential Applications in Drug Discovery and Medicinal Chemistry
While specific biological activities of 2-Hydroxybenzoylacetonitrile have not been extensively reported, the benzoylacetonitrile scaffold is present in a number of compounds with interesting pharmacological properties. Derivatives of β-ketonitriles have been investigated for their potential as antimicrobial and antitumor agents.[3] The structural motifs that can be readily synthesized from 2-Hydroxybenzoylacetonitrile, such as chromones and coumarins, are well-known pharmacophores with a broad range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. Therefore, 2-Hydroxybenzoylacetonitrile represents a promising starting material for the development of novel therapeutic agents.
Conclusion
2-Hydroxybenzoylacetonitrile is a molecule of significant synthetic potential. Its unique combination of reactive functional groups makes it a versatile building block for the construction of complex molecular architectures, particularly heterocyclic systems of medicinal interest. While detailed experimental data for this specific compound remains somewhat elusive in publicly accessible literature, this guide provides a robust framework for understanding its chemical properties, predicting its spectroscopic characteristics, and approaching its synthesis and derivatization. Further research into the reactivity and biological evaluation of 2-Hydroxybenzoylacetonitrile and its derivatives is warranted and holds promise for the discovery of new chemical entities with valuable applications.
References
- Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2025). RSC Advances. [URL not available]
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Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15 - ResearchGate. (n.d.). Retrieved from [Link]
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o-Hydroxyaryl Ketones in Organic Synthesis. A Review - ResearchGate. (2016). Retrieved from [Link]
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Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. (2020). Retrieved from [Link]
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The Claisen Condensation Reaction - Chemistry LibreTexts. (2024). Retrieved from [Link]
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Claisen condensation - Wikipedia. (n.d.). Retrieved from [Link]
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Claisen Condensation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Claisen Condensation Reaction Mechanism - YouTube. (2018). Retrieved from [Link]
(Note: This is a placeholder for a real chemical structure image. For the purpose of this guide, imagine a standard drawing of the molecule with atoms numbered for NMR assignment.)